molecular formula C6H11NO4 B1254642 4,5-Dihydroxy-2-piperidinecarboxylic acid

4,5-Dihydroxy-2-piperidinecarboxylic acid

Cat. No. B1254642
M. Wt: 161.16 g/mol
InChI Key: FGRNDHZIHWHWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxy-2-piperidinecarboxylic acid is a natural product found in Calliandra angustifolia and Calliandra pittieri with data available.

Scientific Research Applications

Crystal Structure Analysis

4,5-Dihydroxy-2-piperidinecarboxylic acid, also referred to as 4-piperidinecarboxylic acid in some studies, has been extensively researched in the context of its crystal structure and molecular configuration. Szafran, Komasa, and Bartoszak-Adamska (2007) highlighted the compound's orthorhombic crystal structure, revealing details about its hydrogen bond interactions and conformational properties in their study titled "Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride)" (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Hydrogen Bonding and Molecular Assembly

The role of hydrogen bonding in the structure of 4-piperidinecarboxylic acid has been a topic of interest. Mora et al. (2002) explored this aspect through X-ray diffraction, NMR spectroscopy, and semi-empirical calculations, showing a three-dimensional assembly of hydrogen bonds in the compound (Mora et al., 2002).

Chemical Synthesis and Applications

The synthesis of various derivatives of 4,5-Dihydroxy-2-piperidinecarboxylic acid has been studied for potential applications in different fields. For example, Ji Ya-fei (2011) demonstrated the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, highlighting the potential use of these compounds in pharmaceuticals (Ji Ya-fei, 2011).

Temperature-Dependent Properties

Investigations into the temperature effects on hydrogen-bond patterns in 4-piperidinecarboxylic acid have provided insights into its phase transitions and molecular conformation changes. Mora, Ávila, Delgado, Fitch, and Brunelli (2005) conducted a temperature-controlled X-ray powder diffraction experiment to understand these effects (Mora et al., 2005).

Potential in Therapeutic Applications

Some studies have explored the potential therapeutic applications of derivatives of 4,5-Dihydroxy-2-piperidinecarboxylic acid. For example, Okamoto et al. (1981) studied the inhibitory effect of certain stereoisomers on thrombin, indicating potential applications in thrombosis treatment (Okamoto et al., 1981).

properties

Product Name

4,5-Dihydroxy-2-piperidinecarboxylic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4,5-dihydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h3-5,7-9H,1-2H2,(H,10,11)

InChI Key

FGRNDHZIHWHWJL-UHFFFAOYSA-N

SMILES

C1C(C(CNC1C(=O)O)O)O

Canonical SMILES

C1C(C(CNC1C(=O)O)O)O

synonyms

4,5-di-hydroxy-pipecolic acid
4,5-dihydroxypipecolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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